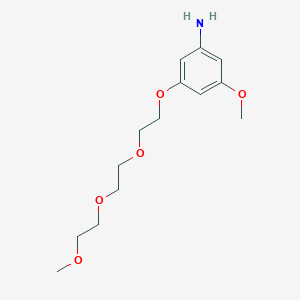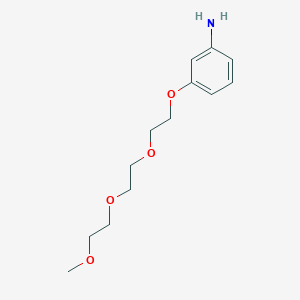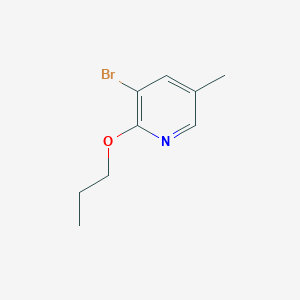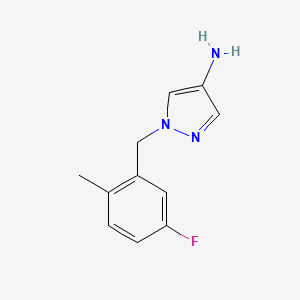
3-Bromo-N-(2-methoxyethyl)-5-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-(2-methoxyethyl)-5-methylbenzamide: is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of benzamide, featuring a bromine atom at the third position, a methoxyethyl group at the nitrogen atom, and a methyl group at the fifth position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(2-methoxyethyl)-5-methylbenzamide typically involves the following steps:
Bromination: The starting material, 5-methylbenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the third position.
Methoxyethylation: The brominated intermediate is then reacted with 2-methoxyethylamine under basic conditions to form the final product. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-N-(2-methoxyethyl)-5-methylbenzamide can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups. For example, the methoxyethyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form biaryl or styrene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products:
- Substituted benzamides
- Carboxylic acids
- Alcohols
- Biaryl or styrene derivatives
科学的研究の応用
Chemistry: 3-Bromo-N-(2-methoxyethyl)-5-methylbenzamide is used as a building block in organic synthesis to create more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new drug candidates and as a probe in biochemical studies.
Industry: In the material science industry, this compound is used in the synthesis of polymers and advanced materials with specific properties, such as improved thermal stability and mechanical strength.
作用機序
The mechanism of action of 3-Bromo-N-(2-methoxyethyl)-5-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s bromine atom and methoxyethyl group play crucial roles in its binding affinity and selectivity towards these targets.
類似化合物との比較
3-Bromo-N-(2-methoxyethyl)benzamide: Lacks the methyl group at the fifth position, which may affect its reactivity and biological activity.
3-Bromo-N-(2-ethoxyethyl)-5-methylbenzamide: Contains an ethoxyethyl group instead of a methoxyethyl group, potentially altering its solubility and pharmacokinetic properties.
3-Chloro-N-(2-methoxyethyl)-5-methylbenzamide: Substitutes the bromine atom with a chlorine atom, which may influence its chemical reactivity and biological interactions.
Uniqueness: 3-Bromo-N-(2-methoxyethyl)-5-methylbenzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the bromine atom, methoxyethyl group, and methyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
3-bromo-N-(2-methoxyethyl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8-5-9(7-10(12)6-8)11(14)13-3-4-15-2/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBNEIJTANOJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Azetidin-3-yl)formamido]-N-(2-methoxyethyl)acetamide](/img/structure/B7978231.png)

![1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B7978247.png)


![Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine](/img/structure/B7978267.png)
![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]-3-methylpyridine](/img/structure/B7978274.png)






